![molecular formula C22H27N3O2 B2363276 N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 946311-89-3](/img/structure/B2363276.png)
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
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Description
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O2 and its molecular weight is 365.477. The purity is usually 95%.
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Scientific Research Applications
Orexin Receptor Antagonism and Sleep Modulation
One significant area of research involves the pharmacological blockade of orexin receptors, which play a crucial role in the regulation of sleep and wakefulness. For example, studies on the blockade of orexin-1 receptors have revealed that selective antagonism of these receptors can attenuate the sleep-promoting effects mediated by orexin-2 receptor blockade, suggesting a nuanced interplay between these receptor pathways in sleep regulation (Dugovic et al., 2009).
Neuropharmacology and Dopamine Modulation
Research into tetrahydroisoquinoline derivatives has also explored their effects on dopamine receptors, which are implicated in numerous neurological and psychiatric disorders. Studies on dopamine agonist properties of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines highlight the potential of these compounds in modulating dopamine signaling, which could have implications for treating conditions like Parkinson's disease and depression (Jacob et al., 1981).
Antimicrobial Activity
Another area of significant interest is the development of antimicrobial agents. Tetrahydroquinoline derivatives have been studied for their antimicrobial properties, with some compounds showing promising activity against various strains of bacteria and fungi. This research points to the potential of such compounds in addressing the growing challenge of antibiotic resistance (Saravanan et al., 2015).
Chemical Synthesis and Material Science
Beyond biological applications, tetrahydroquinoline derivatives are also of interest in chemical synthesis and material science for their unique chemical properties. For example, studies on the synthesis, characterization, and in vitro antimicrobial activity of quinazoline-type ligands contribute to the broader understanding of heterocyclic chemistry and its applications in developing new materials and chemical processes (Chai et al., 2017).
properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16-5-7-18(8-6-16)15-24-22(27)21(26)23-12-11-17-9-10-20-19(14-17)4-3-13-25(20)2/h5-10,14H,3-4,11-13,15H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAYYAMCKHQGIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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